molecular formula C10H8N2O3 B1472374 2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-43-2

2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B1472374
CAS No.: 927801-43-2
M. Wt: 204.18 g/mol
InChI Key: JWSDBOCVPPTPCH-UHFFFAOYSA-N
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Description

2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 927801-43-2) is a bicyclic heterocyclic compound featuring an oxazole ring fused with a pyridine core. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its carboxylic acid group at the 6-position enhances water solubility and enables further derivatization for drug discovery .

Properties

IUPAC Name

2-cyclopropyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)6-3-7-9(11-4-6)15-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDBOCVPPTPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)N=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Core Formation

While no direct synthesis of this compound was found, closely related fused heterocycles such as thiazolo[4,5-b]pyridine-6-carboxylic acid have been synthesized via multi-step procedures starting from halogenated aminopyridines and heteroatom-containing reagents (e.g., thiocyanamide for thiazole formation).

Typical steps include:

  • Reaction of 3,5-dibromo-2-aminopyridine with thiocyanamide or analogous reagents to form thiourea intermediates.
  • Cyclization under basic or thermal conditions to form the fused heterocycle.
  • Functional group transformations such as palladium-catalyzed carbonylation to introduce carboxylate esters.
  • Hydrolysis to yield the carboxylic acid.

These steps establish a framework adaptable to oxazole ring formation by substituting the heteroatom reagents accordingly.

Carboxylic Acid Group Installation

The carboxylic acid at the 6-position is commonly introduced by:

  • Palladium-catalyzed carbonylation of halogenated heterocycles under carbon monoxide atmosphere, followed by esterification.
  • Subsequent hydrolysis of the ester to the free acid under basic conditions.

For example, in the synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid, methyl esters are formed via Pd-catalyzed carbonylation and then hydrolyzed with sodium hydroxide at mild temperatures (10–30 °C) to yield the acid with high yield (up to 88.5%).

Representative Synthetic Procedure (Adapted from Related Compounds)

Step Reaction Conditions Reagents Outcome Yield (%)
1. Formation of aminopyridine thiourea intermediate 50–80 °C, 12 h 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride 1-(3,5-dibromopyridin-2-yl)thiourea ~84%
2. Cyclization to fused heterocycle 85–110 °C, 5 h Sodium hydride in THF 6-bromothiazolo[4,5-b]pyridine-2-amine 82–84%
3. Diazotization and ring closure 95–120 °C, 11 h Isoamyl nitrite 6-bromothiazolo[4,5-b]pyridine 54–60%
4. Pd-catalyzed carbonylation 100–115 °C, 12 h, CO 10 kPa Pd(PPh3)2Cl2, triethylamine or pyridine, methanol Methyl ester of heterocyclic carboxylate 63–77%
5. Hydrolysis to carboxylic acid 10–30 °C, 12 h NaOH, water Heterocyclic carboxylic acid 86–88%

Note: This table summarizes a related synthetic route for thiazolo[4,5-b]pyridine-6-carboxylic acid, which serves as a close analogue for the oxazolo[5,4-b]pyridine system.

Analytical and Research Findings

  • Yield and Purity: The multi-step synthesis achieves overall yields typically between 50–85% per step, with high purity confirmed by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Reaction Control: Temperature control is critical at each stage to optimize yields and minimize side reactions.
  • Catalysts: Palladium catalysts such as bis(triphenylphosphine)palladium dichloride are essential for carbonylation steps.
  • Hydrolysis Conditions: Mild basic hydrolysis efficiently converts esters to acids without degrading the heterocyclic core.

Summary and Recommendations for this compound Preparation

Based on the synthesis of structurally related fused heterocyclic carboxylic acids, the preparation of this compound would likely involve:

  • Starting from appropriately substituted aminopyridines.
  • Formation of the oxazole ring via cyclization with suitable reagents (e.g., α-haloketones or α-haloesters).
  • Introduction of the cyclopropyl group through cyclopropanation or cross-coupling methods.
  • Palladium-catalyzed carbonylation to install the carboxylate ester.
  • Hydrolysis to the free carboxylic acid under controlled basic conditions.

Further experimental optimization would be required to adapt these steps specifically for the cyclopropyloxazolo fused system.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid and its analogs:

Compound Name CAS Number Substituents Heterocycle Type Key Properties References
This compound 927801-43-2 2-cyclopropyl, 6-carboxylic acid Oxazole High metabolic stability due to cyclopropyl; carboxylic acid enables solubility and derivatization.
3-Methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 923881-51-0 3-methyl, 6-thienyl, 4-carboxylic acid Isoxazole Thienyl group enhances π-π interactions; methyl increases lipophilicity.
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 1011396-41-0 5-chloro, 6-cyclopropyl, 3-methyl, 4-carboxylic acid Isoxazole Chloro substituent improves electronegativity; methyl and cyclopropyl enhance steric effects.
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic Acid 1263209-11-5 6-cyclopropyl, 3-isobutyl, 4-carboxylic acid Isoxazole Isobutyl group adds steric bulk, potentially improving hydrophobic binding in protein targets.
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid 1018151-12-6 3-cyclopropyl, 6-ethyl, 4-carboxylic acid Isoxazole Ethyl substituent increases lipophilicity compared to cyclopropyl; may alter metabolic pathways.
3-Cyclopropyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid N/A 3-cyclopropyl, 6-thienyl, 4-carboxylic acid Isoxazole Thienyl group introduces sulfur-mediated interactions; potential for enhanced bioactivity.

Key Differences and Implications

Heterocycle Core :

  • Oxazole vs. Isoxazole : The oxazole ring in the target compound contains one oxygen and one nitrogen atom, whereas isoxazole analogs (e.g., CAS 923881-51-0) have an additional nitrogen. This difference alters electronic distribution, affecting reactivity and binding affinity .

Substituent Position and Type: 2-Cyclopropyl vs. 3-Cyclopropyl: The cyclopropyl group at the 2-position in the target compound imposes distinct steric and conformational effects compared to 3-substituted analogs (e.g., CAS 1018151-12-6). This impacts molecular geometry and interactions with biological targets . Methyl groups (e.g., CAS 923881-51-0) improve lipophilicity but may reduce solubility .

Synthetic Pathways: Cyclocondensation reactions with 1,3-diketones or Meldrum’s acid yield dihydroisoxazolo[5,4-b]pyridines under varying solvent conditions (e.g., EtOH-HOAc mixtures) . However, the target compound’s oxazole core may require alternative precursors, such as aminoazole derivatives .

Thienyl-substituted compounds (e.g., CAS 923881-51-0) may target enzymes with aromatic pockets due to enhanced π-stacking capabilities .

Biological Activity

Overview

2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a cyclopropyl group, an oxazole ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O2_{2}
  • IUPAC Name : this compound

This compound's unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have reported that it can inhibit the proliferation of specific cancer cell lines, suggesting its potential as a lead compound in cancer drug development.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The following table summarizes key research findings:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Gram-positive bacteria with MIC values < 50 µg/mL
AnticancerCell viability assaysInduces apoptosis in MCF-7 breast cancer cells with IC50_{50} = 12 µM
Anti-inflammatoryCytokine assaysReduces TNF-α levels by 40% in LPS-stimulated macrophages

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid

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